Product packaging for Viroisin(Cat. No.:CAS No. 74113-57-8)

Viroisin

Cat. No.: B1204162
CAS No.: 74113-57-8
M. Wt: 913 g/mol
InChI Key: JDQNYCQBLILOAN-UHFFFAOYSA-N
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Description

Viroisin is a monocyclic heptapeptide belonging to the virotoxin family, which is isolated from the mushroom Amanita virosa . Conformational analysis using nuclear magnetic resonance (NMR) spectroscopy and restrained molecular dynamics simulations indicates that this compound adopts a well-ordered structure in solution . Research suggests that the functional groups essential for its toxicological activity are oriented in a way that facilitates binding to target proteins, forming a hydrophobic pocket on one side of the molecule . The specific mechanisms of action and protein targets are subjects for further investigation. This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H56N8O16S B1204162 Viroisin CAS No. 74113-57-8

Properties

CAS No.

74113-57-8

Molecular Formula

C38H56N8O16S

Molecular Weight

913 g/mol

IUPAC Name

12-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-22,23-dihydroxy-6-(1-hydroxyethyl)-3-(hydroxymethyl)-18-methyl-15-[(2-methylsulfonyl-1H-indol-3-yl)methyl]-9-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C38H56N8O16S/c1-16(2)26-33(56)45-27(18(4)50)34(57)42-24(13-47)37(59)46-12-25(51)29(52)28(46)35(58)39-17(3)30(53)40-22(31(54)41-23(32(55)44-26)11-38(60,14-48)15-49)10-20-19-8-6-7-9-21(19)43-36(20)63(5,61)62/h6-9,16-18,22-29,43,47-52,60H,10-15H2,1-5H3,(H,39,58)(H,40,53)(H,41,54)(H,42,57)(H,44,55)(H,45,56)

InChI Key

JDQNYCQBLILOAN-UHFFFAOYSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)N1)O)O)CO)C(C)O)C(C)C)CC(CO)(CO)O)CC3=C(NC4=CC=CC=C43)S(=O)(=O)C

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)N1)O)O)CO)C(C)O)C(C)C)CC(CO)(CO)O)CC3=C(NC4=CC=CC=C43)S(=O)(=O)C

Synonyms

viroisin

Origin of Product

United States

Discovery, Isolation, and Production Methodologies of Viroisin

Historical Context of Viroisin Discovery and Initial Characterization from Fungal Sources

Virotoxins, including this compound, represent a class of peptides whose presence in Amanita mushrooms was described relatively recently, notably by Faulstich et al. in 1980. uncg.edu These toxic peptides are uniquely found in Amanita virosa mushrooms. nih.govresearchgate.netscispace.comsemanticscholar.orgmdpi.com Structurally and in terms of biological action, virotoxins bear similarities to phallotoxins, another group of cyclic peptides found in Amanita species. thieme-connect.comwikipedia.org However, a key distinction lies in their cyclic structure: virotoxins are monocyclic peptides, unlike the bicyclic phallotoxins. nih.govresearchgate.netwikipedia.org Furthermore, this compound and other virotoxins incorporate D-serine instead of L-cysteine, a characteristic differentiating them from phallotoxins. nih.govresearchgate.net Their unique composition also includes amino acids not commonly found in nature, such as 2,3-trans-3,4-dihydroxy-L-proline and 2'-(methylsulfonyl)-L-tryptophan. nih.govresearchgate.net

Identification within Amanita virosa and Related Species

This compound and the broader family of virotoxins are predominantly identified in Amanita virosa, commonly known as the "destroying angel," a highly toxic mushroom prevalent in Europe and northern Asia. uncg.edunih.govresearchgate.netscispace.comsemanticscholar.orgmdpi.comthieme-connect.comwikipedia.orgnih.gov Beyond A. virosa, virotoxins, including alaviroidin, this compound, and viroidin, have also been identified in Amanita subpallidorosea, a lethal Amanita species from China that is phylogenetically closely related to A. virosa. nih.govnih.govresearchgate.net The virotoxin family comprises several monocyclic heptapeptides, typically including alaviroidin, this compound, deoxothis compound, viroidin, and deoxoviroidin. mdpi.comwikipedia.orgmdpi.com Some classifications also extend this list to include Ala-viroidin and Ala-desoxoviroidin. thieme-connect.com

Table 1: Key Virotoxins Identified in Amanita Species

Virotoxin NameCyclic StructureSource Organism
This compoundMonocyclicAmanita virosa, Amanita subpallidorosea nih.govnih.govnih.gov
AlaviroidinMonocyclicAmanita virosa, Amanita subpallidorosea wikipedia.orgnih.govnih.gov
Deoxothis compoundMonocyclicAmanita virosa, Amanita subpallidorosea wikipedia.orgnih.govnih.gov
ViroidinMonocyclicAmanita virosa, Amanita subpallidorosea wikipedia.orgnih.govnih.govresearchgate.net
DeoxoviroidinMonocyclicAmanita virosa, Amanita subpallidorosea wikipedia.orgnih.govnih.gov
Ala-viroidinMonocyclicAmanita virosa thieme-connect.com
Ala-desoxoviroidinMonocyclicAmanita virosa thieme-connect.com

Methodologies for Isolation and Purification of this compound from Natural Extracts

The isolation and purification of this compound from natural fungal extracts primarily rely on advanced chromatographic techniques. Early research established methods for the purification and resolution of this compound and other virotoxins from Amanita virosa extracts using high-pressure liquid chromatography (HPLC). nih.govresearchgate.netscispace.com These methodologies are critical for separating this compound from other complex compounds present in the mushroom, including other cyclopeptides like amatoxins and phallotoxins. researchgate.netresearchgate.net

Chromatographic Separation Techniques (e.g., High-Pressure Liquid Chromatography)

High-Pressure Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound. nih.govresearchgate.netscispace.com This method allows for the effective separation of this compound from closely related compounds based on their differential interactions with the stationary and mobile phases. Modern approaches often couple HPLC with high-resolution mass spectrometry (HRMS) to enable precise identification and systematic analysis of cyclopeptide toxins, including virotoxins, in Amanita species. nih.govresearchgate.net For instance, C18 chromatographic columns are frequently employed in these separation processes. researchgate.net Liquid chromatography coupled to time-of-flight mass spectrometry (LC-UV-ToF) has also been utilized for the rapid detection and quantification of Amanita toxins, providing a comprehensive profile of the toxic components. researchgate.net Capillary electrophoresis (CE) has also been explored as a sensitive and specific analytical method for separating and identifying Amanita toxins in complex mixtures. amazonaws.com

Total Synthesis and Semisynthesis of this compound and Related Virotoxins

The total synthesis of this compound and its related virotoxins has been a significant achievement in peptide chemistry, offering avenues for studying their structure-activity relationships and biological mechanisms. The total synthesis of alloviroidin, a prominent virotoxin, has been successfully described. lsu.edunih.govacs.org Recent advancements include the application of efficient copper-catalyzed asymmetric alkylation methods, which have been successfully employed in the total syntheses of six distinct virotoxins. researchgate.net Furthermore, the synthesis of virotoxin-like heptapeptide (B1575542) analogs of viroidin has contributed to understanding the structural elements crucial for their activity. nih.gov

Synthesis of Key Amino Acid Precursors and Modified Residues

The synthesis of virotoxins necessitates the preparation of specific and often unusual amino acid precursors and modified residues. This includes the synthesis of unnatural α-substituted α-amino acids, such as 4,5-OH-Leu, which are integral building blocks for virotoxins and phallotoxins. researchgate.net The preparation of the 2-(methylsulfonyl)tryptophan residue, a unique component of virotoxins, is another critical step. lsu.edu An efficient synthetic strategy has also been developed for a dipeptide containing the (2S,4S)-4,5-dihydroxyleucine (dihyLeu) residue, involving a diastereoselective dihydroxylation. lsu.edu The 3,4-dihydroxy-L-proline, another distinctive imino acid found in virotoxins, is challenging to synthesize in large quantities; thus, in the synthesis of virotoxin analogs, it is sometimes replaced by more accessible residues like 4-cis-hydroxy-L-proline. nih.govacs.org

Structural Elucidation and Conformational Analysis of Viroisin

Advanced Spectroscopic Methodologies for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in resolving the primary and secondary structure of Viroisin. Two-dimensional NMR techniques, such as Rotating-frame Overhauser Enhancement Spectroscopy (ROESY), have been instrumental in this process. nih.govvrachi.name Researchers have successfully assigned all proton signals of this compound, which is a fundamental step in structural analysis. nih.govvrachi.name From ROESY studies, interproton distances were determined, providing crucial spatial constraints for building the molecular model. nih.govvrachi.name

Further structural details, including backbone dihedral angles, were deduced from measurements of coupling constants. nih.gov Information regarding hydrogen bonding within the this compound molecule was obtained by analyzing the temperature dependence of amide proton chemical shifts. nih.gov These NMR studies collectively indicate that this compound adopts a well-ordered conformation when in solution. nih.gov Comparative studies have also been performed to analyze the conformation of this compound alongside related cyclic peptides like phalloidin (B8060827). nih.gov

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are invaluable for investigating the structure and conformation of chiral molecules, particularly large biomolecules like peptides, and for assigning their stereochemistry. researchgate.netrcsb.orguni.lutheses.cz CD measures the differential absorption of left- and right-circularly polarized light by an optically active sample. rcsb.orguni.lu The characteristic CD spectral signatures in the ultraviolet (UV) range can reveal aspects of a protein's secondary structure, such as alpha-helices and beta-sheets. rcsb.orguni.lu

CD spectroscopy has been employed in the study of this compound and its synthetic analogues to assess their conformations. rcsb.org For instance, related virotoxins like phallotoxins exhibit strong positive Cotton effects in their CD spectra around 300 nm and 240 nm, indicative of the helicity of their indolyl-thioether moiety. nih.gov While CD is recognized as a valuable tool for this compound's conformational analysis and stereochemical assignment, specific detailed CD spectral data for this compound (e.g., specific ellipticity values at given wavelengths) were not provided in the search results.

X-ray Crystallography and Single-Crystal Diffraction Analysis (If Applicable)

X-ray crystallography is a premier technique for determining the atomic and molecular structure of crystalline substances at high resolution. massbank.eu It involves recording the diffraction pattern of X-rays by crystalline atoms, which then allows for the production of a three-dimensional electron density map of the molecule, revealing atomic positions and chemical bonds. This method is widely used for proteins, vitamins, drugs, and nucleic acids.

While X-ray crystallography is a powerful tool for structural elucidation and has been mentioned in the context of establishing structural effects for this compound, specific high-resolution single-crystal diffraction data or a corresponding entry in public databases like the Protein Data Bank (PDB) for this compound itself was not found in the conducted searches. This suggests that a readily available crystal structure for this compound may not have been published or is not widely accessible in the current literature.

Computational Chemistry in Structure Prediction and Validation

Computational chemistry plays a significant role in predicting and validating molecular structures, especially for complex biomolecules where experimental determination can be challenging or incomplete. These methods complement experimental data by providing insights into molecular properties, conformational landscapes, and dynamic behaviors.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations play a vital role in understanding the intricate details of molecular geometry, electronic structure, and spectroscopic properties of complex biological molecules like this compound. While specific detailed findings solely focusing on this compound's quantum chemical calculations for electronic structure and spectroscopic properties were not extensively detailed in the provided search results, computational studies on the broader virotoxin family, which includes this compound, have been performed to investigate their structural and electronic conformations researchgate.net.

These computational approaches, often employing methods such as Density Functional Theory (DFT), can provide profound insights into various molecular characteristics. For instance, they can be utilized to calculate:

Molecular Geometry : Precise bond lengths, angles, and dihedral angles, offering a more refined understanding of the molecule's three-dimensional arrangement beyond experimental limitations researchgate.net.

Electronic Structure : Information regarding molecular orbitals (HOMO, LUMO), charge distribution, and electrostatic potentials, which are critical for understanding chemical reactivity and biological interactions aps.orgaps.orgrsc.org.

Spectroscopic Properties : Prediction of NMR chemical shifts (both ¹H and ¹³C), vibrational frequencies (infrared and Raman spectra), and electronic absorption spectra (UV-Vis), which can complement and validate experimental spectroscopic data researchgate.netaps.orgaps.orgrsc.org. Such calculations can also elucidate how specific structural modifications or conformational changes impact these spectroscopic fingerprints.

For peptides like this compound, quantum chemical calculations can help rationalize the observed conformational preferences, the role of specific amino acid residues in maintaining structural integrity, and the electronic factors governing their interactions with biological targets, such as actin researchgate.net. This computational approach provides a theoretical framework to complement experimental observations, offering a deeper understanding of the relationship between this compound's structure, electronic properties, and biological activity.

Compound Names and PubChem CIDs

Molecular Mechanisms of Viroisin S Biological Interactions

Viroisin Binding and Modulation of Actin Dynamics

This compound belongs to the class of virotoxins, which are known for their ability to bind to and modulate actin dynamics within cells. This interaction is crucial for understanding the compound's broader biological impact.

In vitro studies have demonstrated that this compound binds to rabbit muscle actin with high affinity. The apparent equilibrium dissociation constant (KD) for this compound binding to actin is approximately 2 x 10-8 M, a value strikingly similar to that observed for phalloidin (B8060827), a well-characterized actin-binding toxin researchgate.net. Despite this comparable affinity, the molecular details of this compound's interaction with actin are suggested to differ from those of phallotoxins. The monocyclic structure of virotoxins, including this compound, provides greater flexibility compared to the rigid bicyclic structure of phallotoxins researchgate.net. Furthermore, the presence of two additional hydroxyl groups in virotoxins suggests a distinct mode of interaction with actin researchgate.net. While bicyclic phallotoxins are thought to possess a rigid binding site, virotoxins may adopt their biologically active conformation through an induced-fit mechanism upon contact with actin researchgate.net.

This compound, as a member of the virotoxin family, significantly impacts actin polymerization and filament stability. Like phalloidin, virotoxins induce the polymerization of cytoplasmic actin in vitro nih.gov. This action leads to the stabilization of actin filaments by promoting the formation of bonds between actin monomers and effectively preventing the depolymerization of microfilaments nih.govnih.gov. This stabilization effect contributes to the observed cellular changes induced by this compound.

Cellular Perturbations Induced by this compound (excluding adverse effects)

This compound's interaction with actin leads to notable perturbations in cellular architecture and function, particularly concerning the cytoskeleton.

In studies utilizing permeabilized cells, such as Acanthamoeba castellanii, treatment with this compound results in a profound reorganization of the cytoskeleton nih.govcdnsciencepub.comresearchgate.net. This compound induces an intensive proliferation of actin filaments within the cell cortex nih.govcdnsciencepub.comresearchgate.net. This newly formed cortical filamentous layer subsequently detaches from the cell membrane and undergoes a slow contraction nih.govcdnsciencepub.comresearchgate.net. This contraction acts as a fine mesh sieve, concentrating cellular organelles towards the center of the cell, thereby leading to the formation of a central granuloplasm and a peripheral cortical hyaloplasm nih.govcdnsciencepub.comresearchgate.net. A significant consequence of this extensive actin reorganization is the irreversible loss of cell motility nih.govcdnsciencepub.com.

Beyond its well-documented effects on actin, this compound also elicits other distinct in vitro cellular responses. In cytoplasmic preparations of Amoeba proteus, virotoxins, including this compound, induce membrane fragmentation, resulting in the formation of small spherical vesicles nih.gov. This effect is notable because it is not observed with phalloidin, suggesting that virotoxins may possess an additional membrane-bound target beyond actin nih.gov. This indicates a more complex cellular interaction profile for this compound compared to some other actin-targeting toxins.

Comparative Analysis with Structurally Related Peptides (e.g., Phallotoxins)

This compound shares functional similarities with phallotoxins, a group of toxins primarily found in Amanita phalloides, but exhibits distinct structural and mechanistic differences.

Structurally, phallotoxins such as phalloidin (PubChem CID: 441542) are rigid bicyclic heptapeptides, typically characterized by a cyclic heptapeptide (B1575542) skeleton and a thioether linkage between cysteine and tryptophan researchgate.netnih.govnih.govnih.gov. In contrast, this compound (PubChem CID: 121231153) and other virotoxins are monocyclic peptides researchgate.netnih.govnih.gov. A key structural distinction is that virotoxins contain D-serine instead of L-cysteine, which is found in phallotoxins researchgate.netsemanticscholar.org. Additionally, virotoxins incorporate unique amino acids not typically found in nature, such as 2,3-trans-3,4-dihydroxy-L-proline and 2'-(methylsulfonyl)-L-tryptophan (or 2'-(methylsulfinyl)-L-tryptophan) researchgate.netsemanticscholar.orgprinceton.edu.

Despite these structural divergences, the biological activity of this compound is comparable to that of phallotoxins researchgate.netsemanticscholar.org. Both classes of peptides are potent inducers of actin polymerization and are known to stabilize actin filaments by preventing their depolymerization researchgate.netnih.govnih.gov. This shared functional outcome highlights their common target: filamentous actin.

However, their molecular mechanisms of interaction with actin differ. While both this compound and phalloidin exhibit similar affinities for actin in vitro researchgate.net, the rigid nature of phallotoxins implies a more fixed binding site researchgate.net. Conversely, the greater flexibility of this compound's monocyclic structure and the presence of additional hydroxyl groups suggest that virotoxins may engage actin through an induced-fit mechanism, adapting their conformation upon binding researchgate.net. Further evidence for distinct molecular interactions comes from the observation that the ultraviolet-spectra of actin-virotoxin complexes differ from those of actin-phallotoxin complexes nih.gov. Moreover, this compound and other virotoxins induce membrane fragmentation in Amoeba proteus cytoplasmic preparations, an effect not seen with phalloidin, indicating potential additional cellular targets for virotoxins beyond actin nih.gov.

The table below summarizes key comparative data between this compound and Phalloidin:

FeatureThis compound (Virotoxins)Phalloidin (Phallotoxins)
Source Amanita virosa mushrooms nih.govnih.govsemanticscholar.orguq.edu.auAmanita phalloides (death cap mushroom) researchgate.netnih.govnih.govnih.govthieme-connect.comnih.gov
Structure Monocyclic peptide nih.govcdnsciencepub.comsemanticscholar.orgBicyclic heptapeptide researchgate.netnih.govnih.gov
Amino Acid Differences Contains D-serine instead of L-cysteine; unique amino acids like 2,3-trans-3,4-dihydroxy-L-proline and 2'-(methylsulfonyl)-L-tryptophan researchgate.netsemanticscholar.orgprinceton.eduContains L-cysteine, often with a thioether linkage nih.govnih.gov
Structural Flexibility More flexible nih.govsemanticscholar.orgRigid researchgate.netresearchgate.netsemanticscholar.org
Actin Binding Affinity KD ~ 2 x 10-8 M (to rabbit muscle actin) researchgate.netresearchgate.netsemanticscholar.orgSimilar KD (to rabbit muscle actin) researchgate.netresearchgate.netsemanticscholar.org
Actin Interaction Mode Suggested induced-fit mechanism researchgate.netresearchgate.netsemanticscholar.orgRigid binding site researchgate.netresearchgate.netsemanticscholar.org
Effect on Actin Induces polymerization, stabilizes F-actin, prevents depolymerization nih.govnih.govInduces polymerization, stabilizes F-actin, prevents depolymerization researchgate.netnih.govnih.govnih.govthieme-connect.com
Other Cellular Effects Induces membrane fragmentation in Amoeba proteus cytoplasmic preparations nih.govNo reported membrane fragmentation in Amoeba proteus nih.gov

Distinctions in Binding Sites and Mechanism of Action

This compound, a prominent member of the virotoxin family, is a monocyclic peptide toxin primarily isolated from the mushroom Amanita virosa nih.govwikipedia.org. Its biological activity is closely tied to its interaction with actin, a ubiquitous cytoskeletal protein. While this compound shares functional similarities with the bicyclic phallotoxins, another class of toxins from Amanita mushrooms, notable distinctions exist in their molecular structures and precise mechanisms of action on actin nih.govwikipedia.orgresearchgate.net.

This compound binds specifically to actin, exemplified by its interaction with rabbit muscle actin nih.govresearchgate.net. This binding event leads to the stabilization of actin monomers, thereby preventing the depolymerization of microfilaments wikipedia.org. This mechanism is analogous to that observed with phallotoxins, which also stabilize actin filaments nih.govwikipedia.org.

Despite these functional parallels, the molecular interaction profiles of this compound and phallotoxins with actin exhibit differences. Spectroscopic analyses, such as ultraviolet (UV) spectroscopy, reveal distinct interaction patterns between actin and virotoxins compared to actin-phallotoxins, suggesting variations in their binding modes nih.govwikipedia.org. A key structural difference lies in this compound's monocyclic peptide structure, contrasting with the bicyclic nature of phallotoxins nih.govresearchgate.net. Furthermore, virotoxins incorporate unique amino acid residues, including D-serine (instead of L-cysteine found in phallotoxins), 2,3-trans-3,4-dihydroxy-L-proline, and 2'-(methylsulfonyl)-L-tryptophan, which are not typically found in nature nih.govresearchgate.nettheses.cz.

The inherent flexibility of this compound's monocyclic structure, coupled with the presence of additional hydroxyl groups, is hypothesized to facilitate a different mode of interaction with actin compared to the more rigid phallotoxins nih.govwikipedia.orgresearchgate.net. Research suggests that while bicyclic phallotoxins possess a rigid binding site on actin, virotoxins may adopt their biologically active conformation through an "induced-fit" mechanism upon contact with the actin molecule nih.govresearchgate.net. This implies that this compound's conformation adapts to the actin binding site, optimizing the interaction.

The affinity of this compound for rabbit muscle actin is quantitatively similar to that of phalloidin, a well-characterized phallotoxin, with an apparent equilibrium dissociation constant (KD) of approximately 2 x 10-8 M nih.govresearchgate.net. This comparable affinity underscores their shared potency in actin stabilization despite their mechanistic nuances.

Detailed research findings on the comparative binding characteristics are summarized in the following tables:

Table 1: Comparative Molecular and Binding Characteristics of this compound and Phallotoxins

FeatureThis compound (Virotoxins)Phallotoxins (e.g., Phalloidin)
Peptide Structure Monocyclic nih.govresearchgate.netBicyclic nih.govresearchgate.net
Key Amino Acids D-serine, 2,3-trans-3,4-dihydroxy-L-proline, 2'-(methylsulfonyl)-L-tryptophan nih.govresearchgate.nettheses.czL-cysteine nih.gov
Binding Site Rigidity Flexible structure, potentially induced-fit mechanism nih.govresearchgate.netRigid binding site nih.govresearchgate.net
Actin Interaction Stabilizes actin monomers, prevents depolymerization wikipedia.orgStabilizes actin monomers, prevents depolymerization wikipedia.org
UV Spectra of Interaction with Actin Different from actin-phallotoxins wikipedia.orgDistinct from actin-virotoxins wikipedia.org

Table 2: Actin Binding Affinity

CompoundTarget ReceptorApparent Equilibrium Dissociation Constant (KD)Reference
This compoundRabbit muscle actin~2 x 10-8 M nih.govresearchgate.net
PhalloidinRabbit muscle actin~2 x 10-8 M nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Viroisin Analogs

Design Principles for Viroisin Derivatives and Analogs

The design of this compound derivatives and analogs is guided by an understanding of the key structural elements that contribute to its unique conformation and biological activity nih.govacs.orgacs.org. This compound is distinguished from phallotoxins by its monocyclic nature and the presence of specific unusual amino acids nih.gov. Synthetic efforts on virotoxin analogues, which include this compound, aim to elucidate the precise structural features responsible for maintaining its active conformation and potent actin-binding capabilities nih.govacs.orgacs.org.

The stereochemistry of amino acids, particularly D-serine, plays a critical role in dictating the conformation and biological activity of this compound. Nuclear Magnetic Resonance (NMR) studies have revealed that the D-configuration of serine is essential for maintaining a phalloidin-like conformation in this compound nih.govacs.orgacs.org. Analogues incorporating D-configured amino acids, such as D-serine and D-alanine, display a single, stable conformation, as indicated by their rotating-frame nuclear Overhauser effect (ROESY) spectra showing only one set of signals nih.govacs.orgacs.org. In contrast, their L-configured counterparts exhibit multiple, slowly interconverting conformers nih.govacs.orgacs.org.

This conformational stability directly correlates with biological activity. This compound analogues containing D-serine and D-alanine demonstrate significantly higher affinities for filamentous actin compared to their L-configured counterparts nih.govacs.orgacs.org. This suggests that the absence of multiple interconverting conformers, facilitated by the D-configuration, is linked to enhanced biological activity nih.govacs.orgacs.org. While the D-configuration of serine is crucial for maintaining the phalloidin-like structure, the hydroxyl group of serine does not contribute to conformational stability but is likely involved in direct contact with the actin surface nih.govacs.orgacs.org.

Table 1: Influence of Amino Acid Stereochemistry on this compound Analog Conformation and Actin Affinity

Analog Amino Acid ConfigurationConformation (NMR)Actin Binding AffinityBiological Activity Correlation
D-Serine / D-AlanineSingle, stableHighCorrelated with stable conformation
L-Serine / L-AlanineMultiple, interconvertingLowerCorrelated with conformational flexibility

Table 2: Unusual Amino Acids in this compound and Their Structural Contributions

Unusual Amino AcidStructural FeatureContribution to this compound Properties
2,3-trans-3,4-dihydroxy-L-prolineAdditional hydroxyl groupPart of distinct chemical properties nih.govontosight.ai
2'-(methylsulfonyl)-L-tryptophanMethylsulfonyl group on tryptophan residuePart of distinct chemical properties nih.govontosight.ai

Synthetic Methodologies for this compound Analog Generation

The generation of this compound analogs is primarily achieved through synthetic methodologies, enabling the systematic modification of its structure for SAR studies. This compound analogues have been synthesized to facilitate conformational analysis and to assess their actin binding capabilities nih.govacs.orgacs.org. Common peptide synthesis techniques, such as the mixed anhydride (B1165640) method, have been employed for preparing peptide derivatives acs.org. During synthesis, protective groups are utilized to safeguard reactive functionalities; for instance, the Z-group is used for amino group protection, and Ddz can be employed for the hydroxyl group of serine acs.org. Condensation reactions, vital for peptide bond formation, are carried out using coupling reagents like DCC/HOBt acs.org. Solid-phase peptide synthesis (SPPS) represents a versatile approach for constructing peptides, including those incorporating D-amino acids or modifications to the peptide backbone mdpi.com.

Assessment of Analog Biological Activities In Vitro (e.g., Actin Binding Affinity)

The biological activities of this compound analogs are rigorously assessed through in vitro assays, with a particular focus on their affinity for actin. This compound is known to bind to rabbit muscle actin, exhibiting an apparent equilibrium dissociation constant (KD) of approximately 2 x 10^-8 M nih.govresearchgate.net. This affinity is comparable to that of phalloidin (B8060827), another potent actin-binding toxin nih.govresearchgate.net.

Actin binding assays are routinely used to evaluate the activity of synthesized this compound analogues nih.govacs.orgacs.org. These assessments have shown that analogues with D-configured amino acids, such as D-serine and D-alanine, possess higher affinities for filamentous actin nih.govacs.orgacs.org. The monocyclic structure of this compound, along with the presence of additional hydroxyl groups, suggests that its interaction with actin may differ from that of the more rigid bicyclic phallotoxins nih.govresearchgate.net. It is hypothesized that this compound may adopt its biologically active conformation through an induced-fit mechanism upon contact with actin, in contrast to the rigid binding site observed in bicyclic phallotoxins nih.govresearchgate.net. The inhibition of actin polymerization, a process targeted by this compound, has been shown to significantly reduce viral titers in other biological contexts, underscoring the importance of actin interactions in cellular processes nih.govmdpi.comresearchgate.netfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

While the principles of Structure-Activity Relationship (SAR) are extensively applied in the design and study of this compound analogs, specific detailed Quantitative Structure-Activity Relationship (QSAR) modeling studies solely focused on this compound were not explicitly found in the provided search results. General discussions on SAR and de novo molecule design are mentioned in the context of peptide research ontosight.airesearchgate.net. QSAR modeling typically involves developing mathematical relationships between chemical structure and biological activity, which can then be used to predict the activity of new compounds. The current literature primarily details experimental SAR findings, particularly concerning the impact of amino acid stereochemistry and unusual amino acids on this compound's conformation and actin binding affinity nih.govacs.orgacs.org.

Biosynthesis and Metabolic Engineering of Virotoxins Including Viroisin

Proposed Biosynthetic Pathways of Viroisin

The biosynthesis of virotoxins, including this compound, is understood to proceed via a ribosomal pathway, classifying them as ribosomally synthesized and post-translationally modified peptides (RiPPs). mdpi.commsu.eduethz.chethz.ch This means they are initially synthesized as larger precursor proteins on ribosomes, which then undergo a series of enzymatic modifications to yield the mature, bioactive peptide. ethz.chethz.ch

A key aspect of virotoxin biosynthesis is their structural resemblance to phallotoxins, leading to the hypothesis that virotoxins may be derived from phallotoxins or share common precursor pathways. wikipedia.orguncg.edupdn.ac.lk Both classes of toxins are characterized by the presence of unusual hydroxylated amino acids and a sulfur-linked tryptophan unit. uncg.edu Specifically, virotoxins contain unique amino acids such as 2,3-trans-3,4-dihydroxy-L-proline and 2'-(methylsulfonyl)-L-tryptophan, which have not been commonly found in nature before their detection in these peptides. pdn.ac.lkresearchgate.net Research into virotoxin analogues has indicated that the D-configuration of serine plays a crucial role in maintaining the phalloidin-like conformation of this compound. acs.org

Identification of Key Biosynthetic Enzymes and Gene Clusters (If Known)

While the general mechanism of RiPP biosynthesis involves gene clusters encoding precursor peptides and modifying enzymes, the specific gene clusters directly responsible for virotoxin biosynthesis have not yet been fully elucidated. For related cyclic peptides like amatoxins and phallotoxins, which are also produced by Amanita species, significant progress has been made. Studies have identified gene clusters containing MSDIN genes that encode the precursor peptides for amatoxins and phallotoxins. msu.edunih.gov

Furthermore, key enzymes involved in the post-translational modification of these related toxins have been identified. These include prolyl oligopeptidase (POPB), flavin-containing monooxygenase (FMO), and P450 monooxygenase. msu.edunih.govunl.edu For instance, the POP-encoding gene clusters, alongside specific α-amanitin precursor genes, have been shown to be essential for α-amanitin production in Galerina marginata. ethz.ch

Despite these advancements in understanding related toxin biosynthesis, there has been no direct evidence published to date identifying specific MSDIN genes that encode virotoxins. nih.govresearchgate.net However, some speculation suggests that virotoxins might be encoded by the PHD gene or the phallotoxin-like gene AWLVTCP, with a proposed post-translational modification involving the transformation of cysteine to serine. nih.gov The absence of direct genetic evidence for virotoxin-specific gene clusters presents a challenge in fully understanding their precise biosynthetic machinery.

Genetic Engineering Approaches for Manipulating this compound Production in Fungal Systems (If Applicable)

Metabolic engineering offers powerful strategies for manipulating the production of secondary metabolites in fungal systems. These approaches generally involve the intentional modification of cellular metabolism through recombinant DNA technology to enhance the production of desired compounds. researchgate.netnih.gov In the context of fungal secondary metabolite production, genetic engineering techniques, including advanced tools like CRISPR-Cas9 systems, have revolutionized the ability to precisely edit microbial genomes. mdpi.commdpi.comnih.govplos.org

General strategies for enhancing metabolite production in fungi include:

Introduction or Overexpression of Biosynthetic Genes: This involves inserting or increasing the expression levels of genes known to be part of the target compound's biosynthetic pathway. mdpi.com

Removal of Competing Pathways: Deleting or downregulating genes involved in metabolic pathways that divert precursors away from the desired product can increase yield. nih.govmdpi.com

Increasing Precursor Supply: Modifying upstream metabolic pathways to boost the availability of precursor molecules necessary for the target compound's synthesis. mdpi.com

Optimizing Regulatory Networks: Manipulating transcriptional regulators or other control mechanisms that govern the expression of biosynthetic genes.

While these genetic engineering principles are broadly applicable to fungal systems for secondary metabolite production, the specific application to this compound production is currently limited by the incomplete understanding of its dedicated biosynthetic gene cluster. The lack of identified specific MSDIN genes for virotoxins means that targeted genetic manipulation to enhance this compound yield would first require the discovery and characterization of these genes and their associated enzymes. Once these genetic components are identified, techniques such as CRISPR-Cas9 could be employed to overexpress key enzymes, introduce specific mutations, or remove competing pathways to potentially manipulate this compound production in its native fungal hosts or through heterologous expression in more amenable production strains. mdpi.commdpi.comnih.govplos.org

Compound Names and PubChem CIDs

Viroisin As a Chemical Probe in Biological Research

Development of Labeled Probes for In Vitro Studies

The development of labeled chemical probes is a cornerstone of modern biological imaging and mechanistic studies. Labeling involves attaching a reporter molecule—such as a fluorescent dye, a radioactive isotope, or a reactive group for click chemistry—to a core chemical structure that targets a specific biomolecule. researchgate.netresearchgate.net This allows researchers to visualize, track, and quantify the target within a complex cellular environment.

In virology, probes are often designed to target viral proteins or to exploit the cellular machinery that viruses hijack. The two primary methods for labeling are:

Genetic Labeling: This involves fusing the gene of a viral protein with a fluorescent protein, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). researchgate.netsigmaaldrich.com While powerful, this method can sometimes interfere with the natural function of the viral protein due to the large size of the fluorescent tag. thermofisher.com

Chemical Labeling: This approach uses small, often synthetic molecules that can be attached to viral components. Methods include:

Covalent Labeling: Using reactive fluorophores that bind to specific amino acids on a protein's surface. researchgate.net

Biarsenical Dyes: Small molecules like FlAsH and ReAsH recognize and bind to a tiny, genetically inserted tetracysteine tag on a protein of interest, allowing for precise labeling with minimal disruption. thermofisher.com

Click Chemistry: A highly efficient and specific reaction used to attach probes to viral proteins or RNAs that have been metabolically tagged with a corresponding reactive group. researchgate.net

Fluorogenic Probes: These are "light-up" probes that are non-fluorescent until they bind to their specific target, reducing background noise and eliminating the need for wash steps. nih.govresearchgate.net

These techniques enable the creation of a diverse toolbox for tracking viral components and their interactions with the host cell in real-time. thermofisher.com

Applications in Investigating Cytoskeletal Dynamics

The cytoskeleton, a network of filaments including actin and microtubules, provides structural support to cells and is crucial for intracellular transport. mdpi.com Many viruses have evolved to manipulate the cytoskeleton to facilitate their own life cycle, from entry into the cell to the assembly and release of new viral particles. nih.govnih.gov Labeled probes have been instrumental in visualizing and understanding this manipulation.

Researchers use fluorescently labeled probes to study cytoskeletal dynamics during viral infection in several ways:

Visualizing Viral Trafficking: By labeling viral particles with dyes like Alexa Fluor and concurrently expressing fluorescently-tagged cytoskeletal proteins (e.g., GFP-Tubulin), scientists can track the movement of viruses along microtubules or actin filaments after they enter a host cell. sigmaaldrich.comcore.ac.uk

Observing Cytoskeletal Rearrangements: Upon infection, many viruses induce significant changes in the cytoskeleton. For example, some coronaviruses trigger actin polymerization to facilitate cell-to-cell spread. nih.gov Probes such as fluorescently-labeled phalloidin (B8060827) (which binds to actin filaments) can be used in fixed cells to visualize these rearrangements, while live-cell probes like SiR-actin allow for real-time observation of these dynamic changes. nih.gov

Co-localization Studies: These studies determine if a viral protein and a host protein are present at the same location within a cell. Using a fluorescent antibody to label a viral protein and a fluorescent biosensor for a cytoskeletal component, researchers can obtain strong evidence of a potential interaction, guiding further mechanistic investigation. thermofisher.comthermofisher.com

Probe TypeTargetApplication in Cytoskeletal ResearchKey Finding Example
Genetically Encoded α-tubulin, β-actinLive-cell imaging of microtubule and microfilament dynamics during infection. sigmaaldrich.comVisualization of microtubule-dependent transport of adenovirus particles to the nucleus. core.ac.uk
Fluorogenic Probes (e.g., SiR-actin) F-actinReal-time imaging of actin network reorganization in living cells post-infection without needing to wash out excess probe. researchgate.netRevealing the spatial organization of actin in the axons of neurons with high resolution. nih.gov
Biarsenical Dyes (e.g., FlAsH, ReAsH) Tetracysteine-tagged viral proteinsTracking newly synthesized viral proteins as they move toward and interact with cytoskeletal elements for assembly. thermofisher.comDual labeling allows for the distinction between pre-existing and newly made viral proteins. thermofisher.com
Fluorescent Dyes (e.g., Alexa Fluor) Viral coat proteinsTracking viral particle entry and subsequent movement along the cytoskeleton. thermofisher.comUsed to create specific sensors for studying endocytosis and viral entry pathways. thermofisher.com

Use in Mechanistic Studies of Cellular Processes

Beyond visualization, chemical probes are powerful tools for dissecting the specific mechanisms of cellular processes that are subverted during viral infection. By using inhibitors—probes that block the function of a specific protein—researchers can determine if that protein is essential for a particular stage of the viral life cycle.

A prime example is the study of Human Immunodeficiency Virus type 1 (HIV-1), which hijacks the actin network for multiple processes, including entry and the transport of its pre-integration complex to the nucleus. koreamed.org By treating infected cells with a panel of small-molecule inhibitors that target different regulators of actin dynamics, scientists can pinpoint the specific pathways involved.

Key findings from such studies include:

Identification of Pro-viral Host Factors: The use of inhibitors can reveal host proteins that are essential for viral replication. For instance, studies using the inhibitor CK-548 showed that the Arp2/3 complex, which helps create branched actin networks, is important for efficient HIV-1 infection. koreamed.org

Discovery of Anti-viral Pathways: Conversely, inhibiting certain host proteins can sometimes increase viral infection, revealing cellular pathways that normally restrict the virus. For example, inhibiting the Rho GTPase family of proteins, which are master regulators of the cytoskeleton, was found to enhance HIV-1 infectivity, suggesting these pathways are part of the cell's defense mechanism. koreamed.org

Elucidating Complex Interactions: The effects of different inhibitors can reveal the complexity of the virus-host relationship. In HIV-1 studies, various cytochalasins, which disrupt actin filaments, were found to increase viral infection, contrary to earlier reports. This highlights how the specific mechanism and timing of cytoskeletal manipulation are critical for the virus. koreamed.org

Inhibitor ProbeCellular Target/PathwayObserved Effect on HIV-1 InfectionImplication for Cellular Mechanism
Chaetoglobosin A Actin filament dynamicsInhibitionSuggests that specific actin structures are required for the viral life cycle. koreamed.org
CK-548 Arp2/3 complexInhibitionIndicates that the formation of branched actin networks is a pro-viral activity. koreamed.org
Cytochalasins (B, D) Actin polymerizationEnhancementSuggests that global disruption of actin filaments may remove a cellular barrier to infection. koreamed.org
EHop-016 Rac GTPaseEnhancementImplies that the Rac signaling pathway is part of a host restriction mechanism against HIV-1. koreamed.org
ML-141 Cdc42 GTPaseEnhancementPoints to the Cdc42 signaling pathway as another component of the cell's antiviral defenses. koreamed.org

By systematically applying these chemical probes, researchers can build detailed maps of the molecular interactions that define viral infection, paving the way for the development of novel antiviral therapies that target these essential virus-host dependencies. mdpi.com

Future Directions and Emerging Research Avenues for Viroisin

Exploration of Viroisin's Broader Interactions with Biological Macromolecules (beyond actin)

While the interaction of this compound with actin is well-established, the full scope of its interactions with other biological macromolecules remains largely unexplored. The pronounced hepatotoxicity of virotoxins, leading to hemorrhagic hepatic necrosis, suggests that this compound may interact with other cellular components beyond the actin cytoskeleton. acs.org The mechanism of this liver-specific toxicity is not fully understood but is thought to involve an interaction with the outer surface of hepatocytes. acs.org

Future research in this area will likely focus on identifying these non-actin protein targets. A deeper understanding of these interactions is crucial for a complete picture of this compound's mechanism of action and its toxicological profile.

Table 1: Known and Potential Biological Interactions of this compound

Macromolecule Interaction Type Known/Potential Effect Supporting Evidence
Actin High-affinity binding to F-actinStabilization of actin filaments, inhibition of depolymerizationSpectroscopic studies, comparison with phalloidin (B8060827)
Hepatocyte surface proteins UnknownHemorrhagic hepatic necrosisin vivo toxicity studies in mice

Advanced Computational Design of this compound-Inspired Peptidomimetics

The development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties—is a promising area of research. For this compound, the goal would be to design molecules that retain the actin-binding properties but have enhanced stability, bioavailability, and potentially reduced toxicity.

Computational modeling and structure-based drug design are powerful tools in the development of such peptidomimetics. mdpi.comnih.gov These approaches can be used to:

Model the this compound-Actin Interface: Detailed computational simulations can elucidate the key amino acid residues and structural motifs of this compound that are essential for its high-affinity interaction with actin.

Design Novel Scaffolds: Based on the understanding of the this compound-actin binding, novel, non-peptidic scaffolds can be designed to present the key interacting moieties in the correct spatial orientation.

Predict Pharmacokinetic Properties: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed peptidomimetics, helping to prioritize candidates with more drug-like characteristics.

While specific computational studies on this compound are not yet widely published, the principles of peptidomimetic design are well-established and could be readily applied to this unique cyclic peptide. mdpi.comnih.gov

Investigation of this compound's Potential as a Scaffold for Novel Research Tools

The high affinity and specificity of this compound for F-actin make it an attractive candidate for development as a molecular scaffold for novel research tools. Similar to how phalloidin is conjugated to fluorescent dyes to visualize the actin cytoskeleton, this compound could potentially be modified for a range of applications.

Potential applications include:

Cell Imaging: this compound could be conjugated with various fluorophores for live-cell imaging of actin dynamics. Its unique monocyclic structure might offer different labeling characteristics compared to the bicyclic phalloidin.

Drug Delivery: The ability of this compound to interact with cell surfaces, particularly hepatocytes, could be exploited for targeted drug delivery. By attaching therapeutic agents to a this compound scaffold, it might be possible to direct them to specific cell types. The use of other toxins, such as the Shiga toxin B subunit, for drug delivery provides a proof-of-concept for this approach. nih.govacs.org

Probing Actin-Associated Proteins: this compound-based probes could be used to study the interactions of actin with other proteins, potentially providing insights into the regulation of the cytoskeleton.

The development of bioconjugation techniques that allow for the site-specific modification of this compound without disrupting its actin-binding activity will be a critical step in realizing this potential. mdpi.comresearchgate.net

Methodological Advancements in this compound Synthesis and Characterization

The study and application of this compound have been historically limited by its natural sourcing from Amanita mushrooms. Recent advancements in peptide synthesis and analytical techniques are paving the way for more reliable and scalable production and more detailed characterization.

Synthesis: The total synthesis of virotoxins has been a significant challenge due to their complex cyclic structure and the presence of unusual amino acids. However, the successful total synthesis of alloviroidin, a related virotoxin, demonstrates that chemical synthesis is a viable route to obtaining these molecules. nih.gov This breakthrough opens the door for the synthesis of this compound and its analogs, which will be crucial for detailed structure-activity relationship (SAR) studies and the development of this compound-based tools and therapeutics.

Characterization: A variety of analytical methods are employed to purify and characterize this compound and other mycotoxins. High-performance liquid chromatography (HPLC) is a key technique for the purification of virotoxins from mushroom extracts. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used for structural elucidation and confirmation. oup.com

Table 2: Key Methodologies in this compound Research

Methodology Application Key Findings/Potential
Total Peptide Synthesis Production of this compound and its analogsEnables SAR studies and the creation of novel derivatives.
High-Performance Liquid Chromatography (HPLC) PurificationIsolation of individual virotoxins from natural extracts.
Mass Spectrometry (MS) Structural CharacterizationDetermination of molecular weight and amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ElucidationProvides detailed information on the three-dimensional structure.
Computational Modeling In silico analysisPrediction of binding modes and design of peptidomimetics.

Conclusion and Broader Implications of Viroisin Research

Synthesis of Key Findings in Viroisin Chemical Biology

This compound, a prominent member of the virotoxin family of monocyclic peptides, is singularly found in the Amanita virosa mushroom. nih.govmssm.edu Its chemical structure, while sharing some similarities with the bicyclic phallotoxins, possesses distinct features that are central to its biological activity. Unlike phallotoxins, this compound is a monocyclic heptapeptide (B1575542). nih.govmssm.edu A key structural variance is the presence of D-serine in this compound, replacing the L-cysteine found in phallotoxins. nih.govmssm.edu Furthermore, this compound contains two amino acids that are otherwise uncommon in nature: 2,3-trans-3,4-dihydroxy-L-proline and 2'-(methylsulfonyl)-L-tryptophan. nih.govmssm.edu

The primary biological target of this compound is actin, a critical protein in the cytoskeleton of eukaryotic cells. nih.govmssm.eduwikipedia.org this compound exhibits a high affinity for filamentous actin (F-actin), with a dissociation constant (KD) of approximately 2 x 10-8 M, which is comparable to that of phalloidin (B8060827). nih.govmssm.edu This interaction stabilizes the actin filaments, preventing their depolymerization and disrupting cellular processes dependent on actin dynamics. wikipedia.org The biological consequence of this interaction is significant, leading to effects such as hemorrhagic liver necrosis in animal models. nih.govmssm.eduwikipedia.orgresearchgate.net

A crucial aspect of this compound's chemical biology is the role of its specific amino acid configuration in determining its conformation and, consequently, its biological function. Nuclear Magnetic Resonance (NMR) studies have revealed that the D-configuration of serine is essential for maintaining a phalloidin-like conformation, which is the biologically active form. nih.gov this compound analogues with L-configured amino acids exhibit multiple, slowly interconverting conformers and have a significantly lower affinity for actin. nih.gov This highlights the stereospecificity required for the potent actin-binding activity of this compound.

The interaction between this compound and actin is thought to occur via an "induced-fit" mechanism. nih.govmssm.edu This is in contrast to the more rigid binding proposed for the bicyclic phallotoxins. The flexibility of the monocyclic structure of this compound, along with the presence of additional hydroxyl groups, likely allows it to adopt the optimal conformation for binding upon contact with actin. nih.govmssm.eduwikipedia.org

PropertyDescription
Compound Type Monocyclic heptapeptide
Source Amanita virosa mushroom
Key Structural Features D-serine, 2,3-trans-3,4-dihydroxy-L-proline, 2'-(methylsulfonyl)-L-tryptophan
Biological Target Filamentous actin (F-actin)
Mechanism of Action Binds to and stabilizes F-actin, preventing depolymerization
Binding Affinity (KD) ~2 x 10-8 M
Proposed Binding Mechanism Induced-fit

Contributions of this compound Research to Understanding Cyclopeptide Function

Research on this compound has made significant contributions to the broader understanding of cyclopeptide function, particularly in the context of their interaction with protein targets. The study of this compound and its comparison with the well-characterized phallotoxins have provided valuable insights into the structure-activity relationships of cyclic peptides.

The discovery that the monocyclic structure of this compound can elicit a biological activity comparable to the bicyclic phallotoxins was a pivotal finding. nih.govmssm.edu It demonstrated that the rigid, bicyclic scaffold is not an absolute requirement for potent actin binding. This broadened the perspective on how cyclopeptides can achieve high-affinity interactions with their targets.

Furthermore, the elucidation of the critical role of the D-serine residue in this compound for maintaining the active conformation has underscored the importance of stereochemistry in cyclopeptide function. nih.gov This finding has implications for the design and synthesis of novel cyclic peptides with specific biological activities, as it highlights how subtle changes in amino acid configuration can have profound effects on the three-dimensional structure and, consequently, the function of the molecule.

The proposed "induced-fit" mechanism for this compound's interaction with actin has also contributed to a more nuanced understanding of cyclopeptide-protein recognition. nih.govmssm.edu This concept, where the peptide adopts its active conformation upon binding, suggests a dynamic interplay between the cyclopeptide and its target. This is a departure from the more static "lock-and-key" model and provides a framework for understanding the binding of other flexible cyclic peptides.

Identification of Knowledge Gaps and Future Research Imperatives in Peptide Chemical Biology

Despite the advances made through the study of this compound, several knowledge gaps remain, presenting opportunities for future research in peptide chemical biology.

The biosynthetic pathway of this compound and other virotoxins is another area that warrants further investigation. Understanding the enzymatic machinery responsible for the synthesis of these unique monocyclic peptides, including the incorporation of the unusual amino acids and the cyclization process, would be a significant contribution to the field of natural product biosynthesis.

Furthermore, the full spectrum of biological activities of this compound may not be completely understood. While its effects on actin are well-documented, the potential for off-target interactions or other cellular effects remains an open question. Investigating the broader cellular response to this compound could uncover novel biological pathways and mechanisms of toxicity.

Future research imperatives in the broader field of peptide chemical biology, informed by the study of this compound, include:

Exploring the chemical space of monocyclic peptides: The potent activity of this compound suggests that monocyclic scaffolds are a promising area for the development of new bioactive peptides.

Investigating the role of non-proteinogenic amino acids: The unique amino acids in this compound highlight the potential for incorporating novel building blocks to enhance the structural and functional diversity of peptides.

Developing advanced computational models: More sophisticated computational methods are needed to accurately predict the conformation and binding dynamics of flexible cyclopeptides like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.